3-Methylglutaconic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Role in Leucine Metabolism:

3-Methylglutaconic acid (3MGA) plays a role as an intermediate in the leucine degradation pathway within the mitochondria, the cell's powerhouse. During leucine breakdown, 3MGA exists as its coenzyme A (CoA) thioester form, 3-methylglutaconyl-CoA. The enzyme 3-methylglutaconyl-CoA hydratase then converts it to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) [, ].

Biomarker for Inborn Errors of Metabolism:

Elevated levels of 3MGA in urine, a condition known as 3-methylglutaconic aciduria, can serve as a biomarker for several inborn errors of metabolism (IEMs) [, ]. These are genetic disorders that affect the body's ability to process specific molecules. IEMs associated with elevated 3MGA include:

- -hydroxy-3-methylglutaryl-CoA lyase deficiency

- -methylglutaconic aciduria type I, III, and IV

- Guanidinoacetate methyltransferase deficiency (GAMT deficiency) []

Research on the Causes of Elevated 3MGA:

Research is ongoing to understand the exact mechanisms leading to elevated 3MGA in specific IEMs. While the deficiency of 3-methylglutaconyl-CoA hydratase directly explains its buildup in type I 3-methylglutaconic aciduria, the reasons for its elevation in other IEMs are not fully elucidated []. Studies suggest that altered mitochondrial function, potentially affecting multiple pathways involving 3MGA, might contribute to its accumulation in various IEMs [].

3-Methylglutaconic acid is a significant organic compound that serves as an intermediate in various metabolic pathways, particularly in the degradation of leucine and the mevalonate pathway, which is crucial for isoprenoid metabolism. This compound is characterized by its unique structure, which includes a methyl group at the third carbon of the glutaconic acid backbone, giving it distinctive chemical properties. In biological systems, 3-methylglutaconic acid can accumulate due to metabolic disorders, leading to a condition known as 3-methylglutaconic aciduria, which is often associated with mitochondrial dysfunction and various inborn errors of metabolism

Within the cell, 3-MGA plays a role as an intermediate metabolite. At normal levels, it contributes to healthy cellular function through the leucine degradation pathway and the mevalonate shunt. However, when these pathways are disrupted due to genetic mutations, 3-MGA can accumulate in the urine []. Elevated levels of 3-MGA are not directly causative of disease symptoms, but rather serve as a biomarker indicating a malfunction in these metabolic pathways [].

3-Methylglutaconic acid primarily participates in enzymatic reactions involving its CoA thioester derivative, trans-3-methylglutaconyl CoA. This compound can undergo several non-enzymatic reactions, including:

- Isomerization: Trans-3-methylglutaconyl CoA can isomerize to cis-3-methylglutaconyl CoA.

- Intramolecular Cyclization: This reaction leads to the formation of cis-3-methylglutaconic anhydride.

- Hydrolysis: The anhydride can hydrolyze to regenerate 3-methylglutaconic acid or react with protein lysine residues to form 3-methylglutaconyated proteins .

These reactions are critical in understanding the metabolic pathways involving 3-methylglutaconic acid and its implications in health and disease.

3-Methylglutaconic acid exhibits biological activity primarily through its role as a metabolite in mitochondrial energy metabolism. Elevated levels of this compound are associated with several pathological conditions, including:

- Mitochondrial Disorders: Conditions like Barth syndrome and other mitochondrial diseases often feature increased levels of 3-methylglutaconic acid due to impaired energy production pathways.

- Acidosis: When present in high concentrations, 3-methylglutaconic acid can act as an acidogen, inducing metabolic acidosis, which can adversely affect various organ systems .

- Protein Modification: The ability of cis-3-methylglutaconic anhydride to acylate proteins may lead to functional alterations of these proteins and contribute to disease phenotypes related to metabolic disorders

The synthesis of 3-methylglutaconic acid occurs naturally through metabolic pathways involving acetyl CoA. The primary steps include:

- Formation from Acetyl CoA: Acetyl CoA is converted into trans-3-methylglutaconyl CoA via several enzymatic reactions involving acetoacetyl CoA thiolase and HMG CoA synthase.

- Hydration: The trans form can be hydrated by 3-methylglutaconyl CoA hydratase (AUH) to yield cis-3-methylglutaconyl CoA.

- Non-Enzymatic Reactions: Under certain conditions, trans-3-methylglutaconyl CoA can undergo non-enzymatic transformations leading to the production of cis-3-methylglutaconic anhydride and subsequently hydrolyzed to form 3-methylglutaconic acid .

The applications of 3-methylglutaconic acid extend across various fields:

- Clinical Diagnostics: Measurement of urinary levels of 3-methylglutaconic acid is utilized in diagnosing mitochondrial disorders and other metabolic conditions.

- Biochemical Research: It serves as a model compound for studying enzyme kinetics and metabolic pathways related to amino acid degradation and mitochondrial function.

- Pharmaceutical Development: Understanding its role in metabolism may aid in developing therapeutic strategies for treating mitochondrial diseases

Interaction studies involving 3-methylglutaconic acid focus on its effects on proteins and enzymes within metabolic pathways:

- Protein Acylation: Research indicates that cis-3-methylglutaconic anhydride can covalently modify lysine residues on proteins, potentially altering their function and stability.

- Enzyme Inhibition: Elevated levels of this compound may inhibit key enzymes involved in mitochondrial metabolism, thereby exacerbating metabolic dysfunctions associated with various diseases .

Several compounds share structural similarities with 3-methylglutaconic acid, including:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 2-Methylbutyric Acid | Similar backbone | Involved in branched-chain fatty acid metabolism |

| 4-Methylpentanoic Acid | Similar backbone | Associated with different metabolic pathways |

| Isovalerylic Acid | Similar backbone | Acts as a precursor in the biosynthesis of certain amino acids |

Uniqueness of 3-Methylglutaconic Acid:

Unlike these compounds, 3-methylglutaconic acid specifically plays a critical role in mitochondrial energy metabolism and is directly linked to specific metabolic disorders. Its ability to accumulate under pathological conditions makes it a unique biomarker for diagnosing mitochondrial dysfunctions .

Molecular Composition and Characteristics

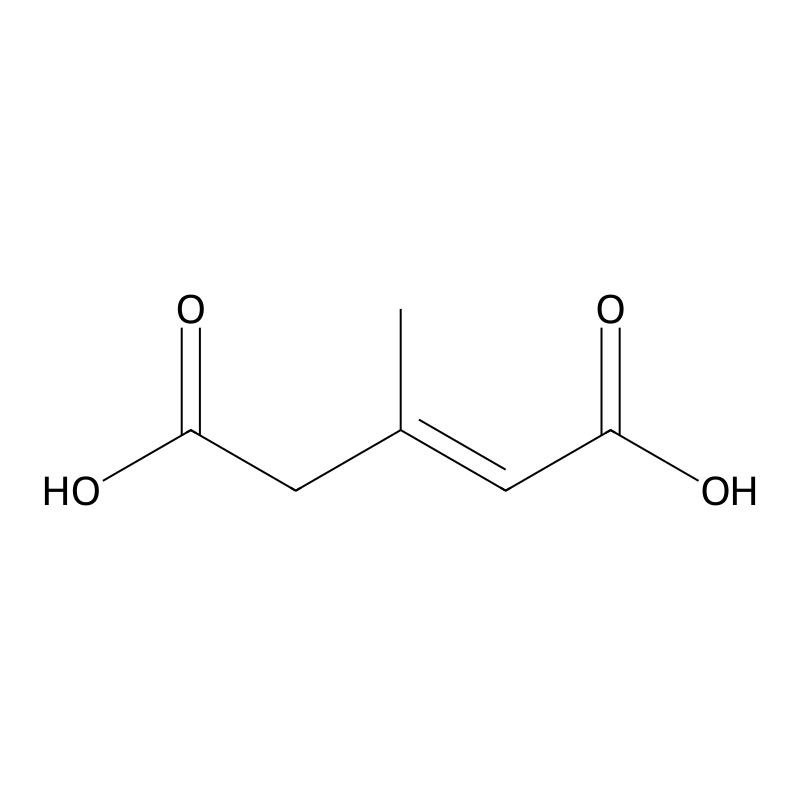

3-Methylglutaconic acid represents a distinctive organic compound with the molecular formula C₆H₈O₄ and a molecular weight of 144.13 g/mol [19] [22] [26]. This compound is classified as an unsaturated dicarboxylic acid, featuring both carboxylic acid functional groups and an alkene double bond within its carbon framework [1] [2]. The Chemical Abstracts Service has assigned this compound the registry number 5746-90-7, establishing its unique chemical identity [19] [26].

The compound exists as an intermediate in several metabolic pathways, particularly in leucine degradation and the mevalonate shunt pathway, which links isoprenoid metabolism with mitochondrial acetyl-coenzyme A metabolism [2] [17]. As a thioester derivative, 3-methylglutaconyl-coenzyme A serves as the direct metabolic precursor to 3-methylglutaconic acid through thioester cleavage processes [8].

| Property | Value |

|---|---|

| Molecular Formula | C₆H₈O₄ |

| Molecular Weight | 144.13 g/mol |

| CAS Number | 5746-90-7 |

| IUPAC Name | (2E)-3-methylpent-2-enedioic acid |

| Alternative Names | 3-Methyl-2-pentenedioic acid; β-Methylglutaconic acid; 2-Pentenedioic acid, 3-methyl- |

The compound demonstrates characteristic properties of organic acids, with the double carboxylic acid functions serving as the principal contributors to its acidic strength [1]. The presence of both unsaturation and carboxylic acid functionality makes this compound particularly reactive toward various chemical transformations [1].

Structural Configuration

Dicarboxylic Acid Framework

The dicarboxylic acid framework of 3-methylglutaconic acid consists of a five-carbon chain with carboxylic acid groups positioned at the terminal carbons [19] [26]. This structural arrangement classifies the compound as a derivative of glutaconic acid, with the addition of a methyl substituent at the third carbon position [14] [19]. The backbone structure follows the general pattern of pentenedioic acids, characterized by the presence of both a carbon-carbon double bond and two carboxylic acid functional groups [17] [19].

The structural configuration can be represented by the canonical SMILES notation: O=C(O)C=C(C)CC(=O)O [19] [26]. This notation reveals the positioning of the methyl group on the carbon adjacent to the double bond, creating a branched unsaturated dicarboxylic acid structure [26]. The InChI identifier for this compound is InChI=1S/C6H8O4/c1-4(2-5(7)8)3-6(9)10/h2H,3H2,1H3,(H,7,8)(H,9,10), providing a standardized representation of its molecular connectivity [19] [26].

The dicarboxylic acid framework contributes significantly to the compound's chemical properties, including its solubility characteristics and acid-base behavior [26]. The presence of two carboxylic acid groups enables the formation of multiple hydrogen bonds and ionic interactions, influencing both intramolecular and intermolecular associations [26].

Isomeric Forms: cis and trans Configurations

3-Methylglutaconic acid exhibits geometric isomerism due to the presence of a carbon-carbon double bond within its structure [11]. The compound can exist in both cis and trans configurations, with the trans isomer being the more thermodynamically stable form [11]. Research has demonstrated that the trans configuration is energetically favored by approximately 4 kilojoules per mole compared to the cis isomer [11].

The isomerization process between cis and trans forms occurs readily under physiological conditions [11]. When trans-3-methylglutaconic acid is incubated at 37°C, time-dependent isomerization to the cis form has been observed [11]. This isomerization is proposed to occur through a mechanism involving π electron delocalization with the formation of a resonance structure that permits bond rotation [11].

| Isomeric Form | Relative Stability | Interconversion Behavior |

|---|---|---|

| trans-3-Methylglutaconic acid | More stable (4 kJ/mol lower energy) | Readily isomerizes to cis form at 37°C |

| cis-3-Methylglutaconic acid | Less stable | Shows less isomerization under identical conditions |

The occurrence of both diastereomers in biological samples has been confirmed in urine specimens from subjects with 3-methylglutaconic aciduria [11]. This finding supports the physiological relevance of the isomerization process and suggests that both forms may be present in vivo under normal metabolic conditions [11].

Physical and Spectroscopic Properties

3-Methylglutaconic acid presents as a white to light beige solid at room temperature with a melting point of 115°C [19] [26]. The compound exhibits hygroscopic properties, readily absorbing moisture from the environment, which necessitates storage under controlled conditions at temperatures between 2-8°C [23] [26]. The predicted boiling point of the compound is 399.4 ± 25.0°C, with a predicted density of 1.307 ± 0.06 g/cm³ [26].

Solubility characteristics of 3-methylglutaconic acid indicate limited solubility in common organic solvents, with slight solubility reported in dimethyl sulfoxide and methanol [26]. The compound demonstrates poor water solubility, which is consistent with its organic acid nature and the presence of the methyl substituent [26].

| Physical Property | Value |

|---|---|

| Physical State (20°C) | Solid |

| Color | White to Light Beige |

| Melting Point | 115°C |

| Boiling Point (Predicted) | 399.4 ± 25.0°C |

| Density (Predicted) | 1.307 ± 0.06 g/cm³ |

| Storage Temperature | 2-8°C (Refrigerated) |

| Solubility | DMSO (Slightly), Methanol (Slightly) |

| Stability | Hygroscopic |

The topological polar surface area of 3-methylglutaconic acid is calculated as 74.6 Ų, reflecting the contribution of the carboxylic acid groups to the molecule's polar character [22]. The compound possesses three rotatable bonds, providing conformational flexibility that may influence its interactions with biological targets [22]. The molecular structure contains two hydrogen bond acceptors and two hydrogen bond donors, corresponding to the oxygen atoms and hydroxyl groups of the carboxylic acid functionalities [22].

Spectroscopic analysis of 3-methylglutaconic acid reveals characteristic features associated with unsaturated dicarboxylic acids [11]. The compound's spectroscopic properties have been utilized in analytical methods for detecting and quantifying 3-methylglutaconic acid in biological samples [7] [11]. Gas chromatography-mass spectrometry represents the primary analytical technique for identification and quantification, often requiring derivatization to trimethylsilyl esters for improved volatility and detection [7] [18].

Chemical Reactivity Patterns

Acid-Base Properties

3-Methylglutaconic acid exhibits typical dicarboxylic acid behavior with predicted acid dissociation constant values indicating moderate acidity [26]. The predicted pKa value of 4.36 ± 0.10 suggests that the compound exists predominantly in its ionized form at physiological pH [26]. This acid-base behavior is consistent with other unsaturated dicarboxylic acids and reflects the electron-withdrawing effects of both the carboxylic acid groups and the adjacent double bond [26].

The presence of two carboxylic acid groups enables the compound to undergo stepwise deprotonation, forming mono- and di-anionic species depending on the solution pH [26]. At physiological pH values (approximately 7.4), the compound would be expected to exist primarily as the dianion, contributing to its water solubility and biological activity [26].

The acid-base properties of 3-methylglutaconic acid are influenced by the electronic effects of the methyl substituent and the carbon-carbon double bond [26]. The unsaturated nature of the molecule provides additional conjugation possibilities that may stabilize the carboxylate anions formed upon deprotonation [26].

Reaction Mechanisms

The chemical reactivity of 3-methylglutaconic acid is governed by the presence of multiple reactive sites within the molecule, including the carboxylic acid groups and the carbon-carbon double bond [1] [26]. The compound can participate in typical carboxylic acid reactions such as esterification, amidation, and salt formation [1].

The unsaturated nature of 3-methylglutaconic acid makes it susceptible to addition reactions across the double bond [1]. The electron-withdrawing effect of the adjacent carboxylic acid groups activates the double bond toward nucleophilic attack, potentially enabling Michael addition reactions with suitable nucleophiles [1].

Metabolically, 3-methylglutaconic acid arises from the thioester cleavage of 3-methylglutaconyl-coenzyme A, an intermediate in leucine catabolism [8]. This biochemical transformation represents a hydrolysis reaction where the thioester bond is cleaved to yield the free carboxylic acid [8]. The enzyme 3-methylglutaconyl-coenzyme A hydratase catalyzes the upstream conversion in the leucine degradation pathway [2] [3].

The compound demonstrates thermal sensitivity, requiring storage at reduced temperatures to maintain stability [23]. This thermal lability may be attributed to potential decarboxylation reactions or other thermal decomposition pathways common to unsaturated carboxylic acids [23].

Leucine Degradation Pathway

The leucine degradation pathway serves as the primary metabolic route for 3-methylglutaconic acid biosynthesis under normal physiological conditions. This mitochondrial pathway represents a critical component of branched-chain amino acid catabolism, with 3-methylglutaconic acid formation occurring as an intermediate step in the complete oxidation of leucine to acetyl-coenzyme A and acetoacetate [1] [2].

Enzymatic Conversions and Intermediates

The leucine degradation pathway encompasses six sequential enzymatic steps, each catalyzed by specific mitochondrial enzymes that convert leucine into its final metabolic products. The pathway initiates with branched-chain aminotransferase, which catalyzes the reversible transamination of leucine to 4-methyl-2-oxopentanoate in the presence of α-ketoglutarate as a cofactor [2] [3]. This enzyme demonstrates allosteric regulation by leucine itself, creating a positive feedback mechanism that enhances leucine catabolism when substrate concentrations are elevated [4].

Following transamination, branched-chain α-keto acid dehydrogenase performs the rate-limiting step of leucine catabolism through oxidative decarboxylation of 4-methyl-2-oxopentanoate to form 3-methylbutanoyl-coenzyme A [4] [3]. This enzyme complex requires thiamine pyrophosphate, lipoic acid, coenzyme A, and nicotinamide adenine dinucleotide as cofactors and is subject to regulation through phosphorylation by branched-chain α-keto acid dehydrogenase kinase, which inhibits enzyme activity [5] [4].

The third enzymatic step involves isovaleryl-coenzyme A dehydrogenase, which catalyzes the flavin adenine dinucleotide-dependent dehydrogenation of 3-methylbutanoyl-coenzyme A to produce 3-methylcrotonyl-coenzyme A [2] [3]. This enzyme demonstrates product inhibition by accumulated acyl-coenzyme A species, providing a regulatory mechanism to prevent excessive flux through the pathway when downstream processing is compromised [6].

3-Methylcrotonyl-coenzyme A carboxylase represents the fourth enzymatic step and catalyzes the biotin-dependent, adenosine triphosphate-requiring carboxylation of 3-methylcrotonyl-coenzyme A to form 3-methylglutaconyl-coenzyme A [7] [8]. This enzyme functions as a heterododecamer composed of α and β subunits, with the α subunit containing covalently bound biotin essential for the carboxylation reaction and the β subunit possessing carboxyltransferase activity [7] [8]. The reaction proceeds through a two-step mechanism involving initial biotin carboxylation followed by carboxyl group transfer to the substrate [7] [9]. Importantly, this enzymatic step is considered irreversible under physiological conditions, with the forward reaction proceeding approximately ten times faster than the reverse reaction [1] [10].

The fifth step in leucine degradation involves 3-methylglutaconyl-coenzyme A hydratase, which catalyzes the reversible hydration of 3-methylglutaconyl-coenzyme A to form 3-hydroxy-3-methylglutaryl-coenzyme A [11] [12]. This enzyme, encoded by the AU-rich element RNA-binding protein 1 gene, demonstrates a marked equilibrium favoring the hydration reaction over dehydration [1] [13]. Under normal conditions, the enzyme facilitates the conversion of 3-methylglutaconyl-coenzyme A to 3-hydroxy-3-methylglutaryl-coenzyme A, effectively removing the immediate precursor to 3-methylglutaconic acid from the metabolic pool [11] [12].

The final enzymatic step employs 3-hydroxy-3-methylglutaryl-coenzyme A lyase to cleave 3-hydroxy-3-methylglutaryl-coenzyme A into acetyl-coenzyme A and acetoacetate [2] [3]. This enzyme is subject to inhibition by acetyl-coenzyme A accumulation, providing a feedback mechanism that prevents overproduction of acetyl-coenzyme A when cellular energy charge is high [14] [15].

Regulation of Leucine Catabolism

Leucine catabolism demonstrates sophisticated regulatory mechanisms that coordinate amino acid metabolism with cellular energy status and metabolic demands. The pathway regulation operates at multiple levels, including allosteric control, covalent modification, transcriptional regulation, and compartmentalization [6] [4].

Allosteric regulation plays a crucial role in controlling leucine catabolism flux. Branched-chain aminotransferase exhibits positive allosteric regulation by leucine, creating a feed-forward activation mechanism that enhances pathway activity when substrate availability increases [4] [16]. This regulatory mechanism ensures efficient leucine utilization during periods of elevated amino acid intake or protein catabolism [16] [17].

Covalent modification represents the primary regulatory mechanism for the rate-limiting branched-chain α-keto acid dehydrogenase complex. Branched-chain α-keto acid dehydrogenase kinase phosphorylates specific serine residues on the enzyme complex, resulting in complete inhibition of enzymatic activity [5] [4]. This phosphorylation-dependent regulation allows rapid modulation of leucine catabolism in response to changing metabolic conditions, with dephosphorylation by branched-chain α-keto acid dehydrogenase phosphatase restoring enzymatic activity [5] [18].

Transcriptional regulation of leucine catabolic enzymes responds to nutritional and metabolic signals. 3-Methylcrotonyl-coenzyme A carboxylase expression demonstrates transcriptional upregulation in response to leucine loading, representing an adaptive mechanism to increase catabolic capacity when substrate availability is chronically elevated [6] [19]. Environmental factors, including carbohydrate availability and illumination in photosynthetic organisms, also influence enzyme expression through complex regulatory networks [6].

Compartmentalization provides an additional regulatory mechanism through the exclusive mitochondrial localization of leucine catabolic enzymes [2] [3]. This subcellular organization restricts leucine catabolism to mitochondria, allowing tissue-specific regulation based on mitochondrial biogenesis, respiratory capacity, and energy demand [20] [21]. The compartmentalization also facilitates coordinate regulation with other mitochondrial metabolic pathways, including the tricarboxylic acid cycle and oxidative phosphorylation [22] [21].

Substrate availability regulation occurs through competition for shared cofactors and coenzymes. Biotin availability limits 3-methylcrotonyl-coenzyme A carboxylase activity, while adenosine triphosphate depletion reduces the driving force for the carboxylation reaction [7] [8]. Coenzyme A availability affects multiple steps in the pathway, creating a metabolic bottleneck when coenzyme A pools are depleted [1] [23].

Product inhibition mechanisms prevent excessive accumulation of pathway intermediates and end products. 3-Hydroxy-3-methylglutaryl-coenzyme A lyase demonstrates inhibition by acetyl-coenzyme A accumulation, preventing overproduction of this central metabolic intermediate [14] [15]. Similarly, acyl-coenzyme A species can inhibit isovaleryl-coenzyme A dehydrogenase, creating a feedback loop that modulates pathway flux based on downstream processing capacity [6].

Mevalonate Shunt Pathway

The mevalonate shunt pathway represents an alternative metabolic route connecting isoprenoid metabolism with mitochondrial acetyl-coenzyme A metabolism through the formation of 3-methylglutaconic acid. This pathway has been proposed to explain the occurrence of 3-methylglutaconic aciduria in certain metabolic disorders that do not involve defects in leucine catabolism [24] [25] [26].

Connection to Isoprenoid Metabolism

The mevalonate shunt pathway establishes a metabolic link between cholesterol biosynthesis and leucine catabolism through the oxidative metabolism of isoprenoid intermediates. In this pathway, mevalonate, the committed precursor to cholesterol synthesis, undergoes a series of phosphorylation and decarboxylation reactions to form isopentenyl pyrophosphate and dimethylallyl pyrophosphate [24] [27]. Under specific metabolic conditions, these isoprenoid intermediates can be diverted from cholesterol synthesis toward oxidative metabolism [24] [25].

The proposed mechanism involves the oxidative conversion of isopentenyl pyrophosphate and dimethylallyl pyrophosphate to 3-methylglutaconyl-coenzyme A through a series of enzymatic reactions that effectively reverse the leucine degradation pathway [24] [26]. This conversion requires the dephosphorylation of isoprenoid pyrophosphates, followed by oxidation and activation with coenzyme A to generate 3-methylcrotonyl-coenzyme A, which then enters the leucine catabolism pathway at the level of 3-methylcrotonyl-coenzyme A carboxylase [24] [28].

The mevalonate shunt pathway demonstrates particular relevance in disorders affecting cholesterol biosynthesis, such as Smith-Lemli-Opitz syndrome, where deficiency of 7-dehydrocholesterol reductase leads to cholesterol synthesis impairment [25] [26]. In these conditions, accumulation of cholesterol precursors theoretically drives isoprenoid diversion toward the mevalonate shunt, resulting in 3-methylglutaconic acid formation and excretion [25] [26].

However, experimental evidence supporting the mevalonate shunt pathway remains limited and controversial. Studies in Smith-Lemli-Opitz syndrome patients have failed to demonstrate consistent elevation of urinary 3-methylglutaconic acid excretion, challenging the proposed role of the mevalonate shunt in this disorder [29]. Furthermore, the metabolic conditions required to activate the mevalonate shunt pathway and the regulatory mechanisms controlling isoprenoid diversion remain poorly characterized [30] [29].

Mitochondrial Acetyl-Coenzyme A Metabolism

The connection between the mevalonate shunt pathway and mitochondrial acetyl-coenzyme A metabolism involves the integration of isoprenoid-derived metabolites with central energy metabolism. Under normal conditions, mitochondrial acetyl-coenzyme A primarily enters the tricarboxylic acid cycle for complete oxidation to carbon dioxide and water, generating adenosine triphosphate through oxidative phosphorylation [22] [23].

When tricarboxylic acid cycle activity is impaired or when isoprenoid metabolism is disrupted, alternative fates for acetyl-coenzyme A become metabolically significant. The mevalonate shunt pathway proposes that mitochondrial acetyl-coenzyme A can be diverted toward isoprenoid synthesis, followed by subsequent oxidative metabolism of isoprenoid intermediates back to 3-methylglutaconyl-coenzyme A [24] [30].

This metabolic diversion requires coordinate regulation of multiple enzyme systems, including 3-hydroxy-3-methylglutaryl-coenzyme A synthase, which catalyzes the condensation of acetyl-coenzyme A and acetoacetyl-coenzyme A to form 3-hydroxy-3-methylglutaryl-coenzyme A [23] [27]. Under normal conditions, mitochondrial 3-hydroxy-3-methylglutaryl-coenzyme A is rapidly cleaved by 3-hydroxy-3-methylglutaryl-coenzyme A lyase to regenerate acetyl-coenzyme A and acetoacetate [14] [23].

The mevalonate shunt pathway suggests that under specific metabolic conditions, 3-hydroxy-3-methylglutaryl-coenzyme A can be diverted from cleavage toward reduction to mevalonate, followed by the isoprenoid synthesis reactions described above [24] [28]. This diversion requires suppression of 3-hydroxy-3-methylglutaryl-coenzyme A lyase activity and activation of 3-hydroxy-3-methylglutaryl-coenzyme A reductase within mitochondria [27].

The regulatory mechanisms controlling this metabolic switch remain poorly understood, although proposed factors include altered adenosine triphosphate/adenosine diphosphate ratios, changed nicotinamide adenine dinucleotide/reduced nicotinamide adenine dinucleotide ratios, and modifications in enzyme expression or post-translational regulation [23] [27]. The tissue specificity of the mevalonate shunt pathway also requires further investigation, as different tissues demonstrate varying capacities for isoprenoid metabolism and cholesterol synthesis [24] [29].

Alternative Biosynthetic Routes

Beyond the classical leucine degradation pathway and the proposed mevalonate shunt, alternative biosynthetic routes for 3-methylglutaconic acid formation have been identified that explain the occurrence of 3-methylglutaconic aciduria in disorders without defects in leucine catabolism or isoprenoid metabolism.

Acetyl-Coenzyme A to 3-Methylglutaconic Acid Pathway

The acetyl-coenzyme A diversion pathway represents a novel biosynthetic route for 3-methylglutaconic acid formation that operates independently of leucine catabolism. This pathway was first proposed in 2014 to explain the occurrence of secondary 3-methylglutaconic aciduria in numerous inborn errors of metabolism associated with mitochondrial dysfunction [1] [22] [31].

The acetyl-coenzyme A diversion pathway is initiated when inborn errors of metabolism directly or indirectly impair mitochondrial energy metabolism, resulting in compromised electron transport chain function [22] [31]. As the efficiency of aerobic respiration declines, reduced cofactors including reduced nicotinamide adenine dinucleotide and reduced flavin adenine dinucleotide accumulate in the mitochondrial matrix because they cannot efficiently donate electrons to the dysfunctional electron transport chain [14] [22].

The accumulation of reduced cofactors creates end-product inhibition of key tricarboxylic acid cycle enzymes, including isocitrate dehydrogenase and α-ketoglutarate dehydrogenase [23] [31]. This inhibition impedes tricarboxylic acid cycle activity and prevents normal oxidation of acetyl-coenzyme A, leading to acetyl-coenzyme A accumulation in the mitochondrial matrix [22] [31].

When acetyl-coenzyme A levels exceed the capacity for tricarboxylic acid cycle entry, the acetyl-coenzyme A diversion pathway is activated through a series of three enzymatic steps [1] [22]. The first step involves acetoacetyl-coenzyme A thiolase, which catalyzes the condensation of two acetyl-coenzyme A molecules to form acetoacetyl-coenzyme A plus free coenzyme A [14] [31]. This reaction operates in the reverse direction compared to its normal function in ketone body oxidation and is driven by elevated acetyl-coenzyme A concentrations [22] [31].

The second step employs 3-hydroxy-3-methylglutaryl-coenzyme A synthase 2, which catalyzes the condensation of acetoacetyl-coenzyme A with another acetyl-coenzyme A molecule to generate 3-hydroxy-3-methylglutaryl-coenzyme A [22] [31]. This mitochondrial isoform of 3-hydroxy-3-methylglutaryl-coenzyme A synthase normally functions in ketone body synthesis but can be recruited for the acetyl-coenzyme A diversion pathway when substrate concentrations favor this alternative reaction [14] [23].

The third and final enzymatic step utilizes 3-methylglutaconyl-coenzyme A hydratase, which catalyzes the dehydration of 3-hydroxy-3-methylglutaryl-coenzyme A to form trans-3-methylglutaconyl-coenzyme A [1] [22]. This reaction represents the reverse of the normal hydration reaction in leucine catabolism and is driven by the accumulation of 3-hydroxy-3-methylglutaryl-coenzyme A and the subsequent removal of the product trans-3-methylglutaconyl-coenzyme A through non-enzymatic processes [32] [31].

The trans-3-methylglutaconyl-coenzyme A formed through the acetyl-coenzyme A diversion pathway cannot proceed further up the leucine degradation pathway because the next enzymatic step, catalyzed by 3-methylcrotonyl-coenzyme A carboxylase, is essentially irreversible [1] [10]. Instead, trans-3-methylglutaconyl-coenzyme A undergoes a series of non-enzymatic chemical reactions that ultimately lead to 3-methylglutaconic acid formation and excretion [32] [31].

Metabolic Origins in Secondary 3-Methylglutaconic Aciduria

Secondary 3-methylglutaconic aciduria encompasses a heterogeneous group of inborn errors of metabolism that manifest 3-methylglutaconic acid excretion without defects in leucine catabolism enzymes. These disorders share the common feature of compromised mitochondrial energy metabolism, which triggers the acetyl-coenzyme A diversion pathway and subsequent 3-methylglutaconic acid formation [22] [21] [33].

Barth syndrome represents a prototypical example of secondary 3-methylglutaconic aciduria caused by mutations in the tafazzin gene [22] [21]. Tafazzin deficiency impairs cardiolipin biosynthesis and remodeling, leading to alterations in mitochondrial membrane structure and composition [22] [34]. These membrane defects compromise electron transport chain assembly and function, reducing adenosine triphosphate synthesis efficiency and triggering the acetyl-coenzyme A diversion pathway [22] [34].

Costeff optic atrophy, caused by mutations in the OPA3 gene, demonstrates another mechanism leading to secondary 3-methylglutaconic aciduria [22] [21]. OPA3 deficiency affects mitochondrial membrane structure and dynamics, impairing oxidative phosphorylation and creating the metabolic conditions necessary for acetyl-coenzyme A diversion [22] [35].

Mitochondrial deoxyribonucleic acid depletion syndromes, resulting from mutations in genes encoding deoxyribonucleic acid polymerase gamma and other factors involved in mitochondrial deoxyribonucleic acid maintenance, also manifest secondary 3-methylglutaconic aciduria [21] [33]. These disorders impair mitochondrial biogenesis and respiratory chain function, leading to defective energy metabolism and activation of alternative acetyl-coenzyme A metabolic pathways [21] [33].

Respiratory chain complex deficiencies, including complex I and complex IV defects, demonstrate variable association with secondary 3-methylglutaconic aciduria [21] [35]. Complex I deficiency, caused by mutations in genes such as NDUFV1 and NDUFS4, leads to reduced nicotinamide adenine dinucleotide oxidation and accumulation of reduced cofactors that inhibit tricarboxylic acid cycle activity [21] [33]. Complex IV deficiency, resulting from mutations in SURF1, COX15, and other assembly factors, impairs terminal electron transfer and oxygen consumption, creating similar metabolic consequences [21] [33].

Adenosine triphosphate synthase defects, including mutations in TMEM70 and ATP12, directly impair adenosine triphosphate synthesis and create energy metabolism dysfunction that promotes acetyl-coenzyme A diversion [21] [35]. These disorders demonstrate a particularly high frequency of secondary 3-methylglutaconic aciduria, supporting the relationship between energy metabolism defects and alternative acetyl-coenzyme A metabolic pathways [21] [35].

Coenzyme Q10 deficiency syndromes, caused by defects in coenzyme Q10 biosynthesis enzymes, impair electron transport chain function through reduced coenzyme Q10 availability [21] [33]. The resulting respiratory chain dysfunction triggers the same metabolic consequences observed in other forms of secondary 3-methylglutaconic aciduria [21] [33].

The metabolic origins of secondary 3-methylglutaconic aciduria demonstrate remarkable consistency across diverse primary defects, supporting the unifying hypothesis that mitochondrial energy metabolism dysfunction represents the common pathogenic mechanism [22] [21]. The acetyl-coenzyme A diversion pathway provides a biochemical explanation for this phenomenon and serves as a metabolic biomarker of defective mitochondrial function [22] [36].

Recent studies have expanded the genetic landscape of secondary 3-methylglutaconic aciduria to include defects in additional mitochondrial proteins, such as YME1L1, a mitochondrial adenosine triphosphate-dependent metalloprotease [33]. YME1L1 deficiency results in aberrant proteolytic processing of substrate proteins, including OPA1 and PRELID1, leading to enhanced mitochondrial fission and compromised respiratory function [33]. The resulting energy metabolism defects activate the acetyl-coenzyme A diversion pathway, demonstrating the broad applicability of this mechanism across different types of mitochondrial dysfunction [33].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant